2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- is a complex organic compound known for its unique structural properties and reactivity This compound belongs to the class of spiropyrans, which are characterized by their spiro-connected benzopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 8,8’ positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-diamino- derivatives.
Scientific Research Applications
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a photochromic agent, which can change color upon exposure to light, making it useful in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its spiropyran and merocyanine forms. This photochromic behavior is exploited in various applications, including optical data storage and molecular switches. The nitro groups play a crucial role in stabilizing the different isomeric forms and enhancing the compound’s photoresponsiveness .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- stands out due to its dual nitro substitutions, which significantly impact its chemical behavior and potential applications. The presence of these groups enhances its photochromic properties and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
400842-06-0 |
---|---|
Molecular Formula |
C19H14N2O6 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3,3'-dimethyl-8,8'-dinitro-2,2'-spirobi[chromene] |
InChI |
InChI=1S/C19H14N2O6/c1-11-9-13-5-3-7-15(20(22)23)17(13)26-19(11)12(2)10-14-6-4-8-16(21(24)25)18(14)27-19/h3-10H,1-2H3 |
InChI Key |
RIWGCIKSRUIHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC13C(=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.